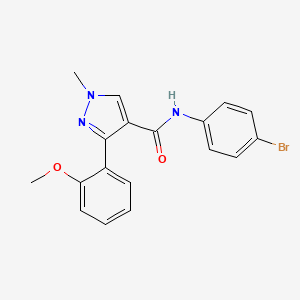![molecular formula C14H19N5OS B7662215 3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B7662215.png)
3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide, also known as DT-010, is a chemical compound that has recently gained attention in scientific research. It is a small molecule inhibitor that has shown promising results in various studies related to cancer, inflammation, and other diseases.
Wirkmechanismus
3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide works by inhibiting specific signaling pathways that are involved in cancer growth, inflammation, and other diseases. It targets the PI3K/Akt/mTOR pathway, which is a critical pathway involved in cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various studies. It can induce apoptosis in cancer cells, reduce inflammation, and inhibit angiogenesis (formation of new blood vessels). It can also enhance the effectiveness of chemotherapy drugs in cancer treatment. In addition, this compound has been shown to have a good safety profile and low toxicity in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in preclinical studies and has a good safety profile. However, there are also some limitations to using this compound in lab experiments. It may not be effective in all types of cancer or diseases, and its effectiveness may vary depending on the specific signaling pathways involved. In addition, more research is needed to determine the optimal dosage and treatment regimens for this compound.
Zukünftige Richtungen
There are several future directions for research on 3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and other diseases. Another direction is to optimize its dosage and treatment regimens for maximum effectiveness. Additionally, more research is needed to determine the optimal combination of this compound with other drugs in cancer treatment. Finally, more studies are needed to determine the long-term safety and toxicity of this compound in humans.
Synthesemethoden
3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylthieno[2,3-d]pyrimidine-4-amine with piperidine-1-carboxylic acid, followed by coupling with N,N'-diisopropylcarbodiimide and N-hydroxysuccinimide. The resulting compound is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies related to cancer, inflammation, and other diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. It has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Eigenschaften
IUPAC Name |
3-[(2,5-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-8-7-21-13-11(8)12(16-9(2)17-13)18-10-4-3-5-19(6-10)14(15)20/h7,10H,3-6H2,1-2H3,(H2,15,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBKLASZKVFPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=NC(=C12)NC3CCCN(C3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B7662148.png)
![[1-(3,4,5-Trifluorophenyl)sulfonylazetidin-3-yl]methanol](/img/structure/B7662155.png)
![N-[2-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methoxy]phenyl]acetamide](/img/structure/B7662158.png)
![2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol](/img/structure/B7662182.png)
![3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide](/img/structure/B7662190.png)
![(4-cyclopropyl-1,3-thiazol-5-yl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662194.png)

![1-[4-(3-Bromo-5-methylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B7662214.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone](/img/structure/B7662217.png)
![N-[4-(3-fluorophenoxy)phenyl]-N'-methyl-N'-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7662218.png)
![N,N-dimethyl-2-[[5-(2-methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]aniline](/img/structure/B7662227.png)
![N-[(6-aminopyridin-3-yl)methyl]-N,5-dimethylquinazolin-4-amine](/img/structure/B7662234.png)
